molecular formula C18H16O2S2 B12201906 S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate

Cat. No.: B12201906
M. Wt: 328.5 g/mol
InChI Key: FPLCKVCJMJCUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is an organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate typically involves the reaction of 4-methylbenzenethiol with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride
  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-thiol
  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfoxide

Uniqueness

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Biological Activity

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones and phenolic compounds under acidic or basic conditions. The general synthetic route includes:

  • Formation of the oxathiine ring : This is achieved through cyclization reactions involving thioketones.
  • Substitution reactions : The introduction of the 4-methylphenyl group occurs through nucleophilic substitution.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results indicate that the compound has a promising potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound displayed a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL, suggesting its potential use in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)20
MCF7 (breast cancer)30
A549 (lung cancer)25

These findings indicate that the compound could be further explored for its anticancer properties.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
  • Reactive oxygen species (ROS) generation : By promoting oxidative stress in cells, it enhances apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific therapeutic applications:

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in significant improvement in infection resolution rates.
  • Case Study on Cancer Treatment : A study involving animal models demonstrated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups.

Properties

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

S-(4-methylphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate

InChI

InChI=1S/C18H16O2S2/c1-13-7-9-15(10-8-13)22-18(19)16-17(21-12-11-20-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

FPLCKVCJMJCUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.